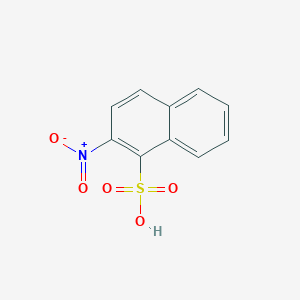
2-Nitronaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of both nitro and sulfonic acid functional groups attached to the naphthalene ring. This compound is primarily used in the production of dyes and pigments due to its ability to undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitronaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration. The process begins with the sulfonation of naphthalene using concentrated sulfuric acid at elevated temperatures to produce naphthalene-1-sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Nitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminonaphthalenesulfonic acids.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or sulfonic acid groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like halogens and alkylating agents in the presence of catalysts are employed.
Major Products:
Oxidation: Quinones.
Reduction: Aminonaphthalenesulfonic acids.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Nitronaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is utilized in the production of colorants for textiles, plastics, and other materials .
Mechanism of Action
The mechanism of action of 2-nitronaphthalene-1-sulfonic acid involves electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations to produce desired products .
Comparison with Similar Compounds
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
- 1-Nitronaphthalene
- 2-Nitronaphthalene
Comparison: 2-Nitronaphthalene-1-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
50855-38-4 |
|---|---|
Molecular Formula |
C10H7NO5S |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
2-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)17(14,15)16/h1-6H,(H,14,15,16) |
InChI Key |
WPFCHJIUEHHION-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


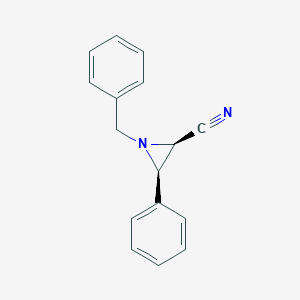
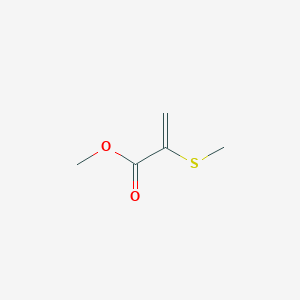

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
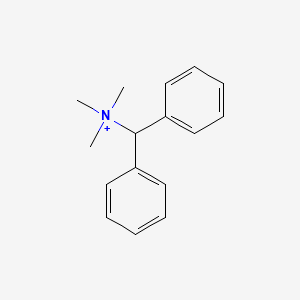

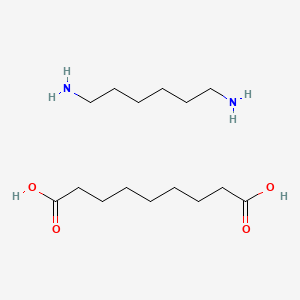
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
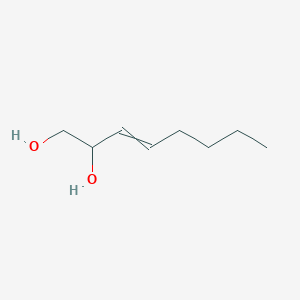


![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
